molecular formula C12H14FN5O B12233181 5-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine

5-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine

Cat. No.: B12233181
M. Wt: 263.27 g/mol
InChI Key: XVVRQQLFODBVHF-UHFFFAOYSA-N
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Description

5-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine is a complex organic compound that features a fluorinated pyrimidine ring and a piperidine moiety substituted with a methyl-oxadiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring, followed by the introduction of the piperidine moiety and finally the fluorinated pyrimidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Industry: The compound is explored for its use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine and oxadiazole moieties may also contribute to the compound’s overall biological activity by enhancing binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine: can be compared with other fluorinated pyrimidines and piperidine derivatives.

    1-(6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine: is another compound with a similar structure but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H14FN5O

Molecular Weight

263.27 g/mol

IUPAC Name

2-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C12H14FN5O/c1-8-16-17-12(19-8)9-3-2-4-18(6-9)11-10(13)5-14-7-15-11/h5,7,9H,2-4,6H2,1H3

InChI Key

XVVRQQLFODBVHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2CCCN(C2)C3=NC=NC=C3F

Origin of Product

United States

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